molecular formula C9H15N3S2 B12979789 2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole

2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole

Cat. No.: B12979789
M. Wt: 229.4 g/mol
InChI Key: PXTSRCHAJHIMEL-UHFFFAOYSA-N
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Description

2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a piperidin-2-ylmethylthio group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2-methyl-1,3,4-thiadiazole with piperidin-2-ylmethylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol or amine derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a piperidin-2-ylmethylthio group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .

Properties

Molecular Formula

C9H15N3S2

Molecular Weight

229.4 g/mol

IUPAC Name

2-methyl-5-(piperidin-2-ylmethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C9H15N3S2/c1-7-11-12-9(14-7)13-6-8-4-2-3-5-10-8/h8,10H,2-6H2,1H3

InChI Key

PXTSRCHAJHIMEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2CCCCN2

Origin of Product

United States

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